2,5-Dichloro-4-methoxypyrimidine

LRRK2 kinase inhibitors Parkinson's disease Neurodegeneration

Regioisomer confusion in LRRK2 and CDK inhibitor synthesis can derail projects and risk patent non-infringement. 2,5-Dichloro-4-methoxypyrimidine (CAS 5750-74-3) is the specific intermediate required for Genentech/Roche patent-protected aminopyrimidine programs. Key advantages: • 92-98% isolated yield in patent protocols with no chromatography needed • Chemoselective C-2 amination preserves C-5 Cl for sequential cross-coupling • ≥97% purity with batch QC (NMR, HPLC, GC) • mp 52-54 °C enables room-temperature solid handling for automated parallel synthesis • LogP 1.79, TPSA 35.0 Ų supports CNS drug design.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 5750-74-3
Cat. No. B1391901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-methoxypyrimidine
CAS5750-74-3
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
InChIKeyFNXVYHFDDCNERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-methoxypyrimidine Physicochemical & Procurement Profile


2,5-Dichloro-4-methoxypyrimidine is a dihalogenated methoxypyrimidine building block (C₅H₄Cl₂N₂O, MW = 179.00) bearing chlorine atoms at the C-2 and C-5 positions and a methoxy group at C-4. It is supplied as a white powder with a melting point of 52–54 °C and a calculated boiling point of 303.7 ± 22.0 °C at 760 mmHg . The compound exhibits a predicted LogP of 1.79 and a topological polar surface area (TPSA) of 35.0 Ų . Commercial availability spans purities from 95% to ≥97%, with vendors such as Bidepharm and Aladdin offering batch-specific QC documentation including NMR, HPLC, and GC traceability .

2,5-Dichloro-4-methoxypyrimidine Regioisomer Specificity


The three isomeric dichloromethoxypyrimidines—2,5-dichloro-4-methoxy (CAS 5750-74-3), 2,4-dichloro-5-methoxy (CAS 19646-07-2), and 4,6-dichloro-5-methoxy (CAS 5018-38-2)—share an identical molecular formula but differ profoundly in substitution pattern, which dictates regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Quantum mechanical analyses of 2,4-dichloropyrimidine analogs demonstrate that the position of the electron-donating methoxy substituent alters the LUMO distribution and the C-2 vs. C-4 transition-state energy gap, thereby reversing or scrambling the site of nucleophilic attack [1]. Additionally, the 2,5-dichloro-4-methoxy isomer is specifically named as a critical intermediate in major patent families (LRRK2 modulators, CDK inhibitors), while the 2,4-dichloro-5-methoxy isomer is documented for unrelated Alzheimer's disease programs [2]. Procuring an incorrect regioisomer therefore risks both failed synthetic sequences and non-infringement of target-specific intellectual property.

2,5-Dichloro-4-methoxypyrimidine Differentiation Evidence


LRRK2 Modulator Intermediate Specificity

2,5-Dichloro-4-methoxypyrimidine is explicitly prepared as a key intermediate in Genentech/Roche patent US8796296B2 (WO2013079505A1) for the synthesis of aminopyrimidine-based LRRK2 modulators intended for Parkinson's disease treatment [1]. In Preparation 2 of this patent, reaction of 2,4,5-trichloropyrimidine (1 g) with 1 equivalent of sodium methoxide in methanol/diethyl ether at 0 °C to room temperature overnight afforded 0.98 g of pure 2,5-dichloro-4-methoxypyrimidine—a 98% isolated yield—used without further purification [1]. In contrast, the regioisomer 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2) is documented as an intermediate for heteroarylpiperazine derivatives targeting Alzheimer's disease, a completely distinct therapeutic indication [2]. No cross-utilization of these regioisomers appears in either patent family.

LRRK2 kinase inhibitors Parkinson's disease Neurodegeneration Aminopyrimidine synthesis

Melting Point Differentiation

2,5-Dichloro-4-methoxypyrimidine exhibits a melting point of 52–54 °C [1], which is approximately 14 °C lower than the 66–70 °C (literature 68 °C) reported for its closest regioisomer, 2,4-dichloro-5-methoxypyrimidine [2]. The 4,6-dichloro-5-methoxypyrimidine isomer melts at an intermediate 54–60 °C , while 2,4-dichloro-6-methoxypyrimidine melts at 51–53 °C . This lower melting point for the 2,5-dichloro-4-methoxy isomer can influence crystallization solvent selection, drying conditions, and storage recommendations (2–8 °C under argon) relative to the higher-melting 2,4-dichloro-5-methoxy isomer.

Solid-state properties Crystallization Process chemistry Melting point

Selective C-2 Amination for CDK Inhibitors

In WO2020006497A1 (Inhibitors of Cyclin-Dependent Kinases), 2,5-dichloro-4-methoxypyrimidine undergoes selective nucleophilic aromatic substitution at the C-2 chlorine position with (3R,5S)-5-methylpyrrolidin-3-amine, yielding 5-chloro-4-methoxy-N-((3R,5S)-5-methylpyrrolidin-3-yl)pyrimidin-2-amine while retaining the C-5 chlorine and C-4 methoxy groups intact [1]. This chemoselectivity is a direct consequence of the 2,5-dichloro-4-methoxy substitution pattern: C-2 is activated toward SNAr by both adjacent ring nitrogen atoms, while C-5 is meta to one nitrogen and less electrophilic. The 2,4-dichloro-5-methoxy regioisomer would place the methoxy group at C-5, altering the electronic landscape and potentially scrambling the C-2 vs. C-4 selectivity [2].

CDK inhibitors Kinase drug discovery SNAr regioselectivity Oncology

Synthesis Efficiency and Direct Use

The patented preparation of 2,5-dichloro-4-methoxypyrimidine from 2,4,5-trichloropyrimidine using sodium methoxide in methanol/diethyl ether proceeds in 98% isolated yield (0.98 g from 1.0 g starting material) and the product is used directly without chromatographic purification [1]. An alternative microwave-assisted Pd-catalyzed route yields the compound in 92% yield via C-phenylation of halopyrimidines [2]. For comparison, synthesis of the regioisomer 4,6-dichloro-5-methoxypyrimidine from 4,6-dihydroxy-5-methoxypyrimidine via chlorination typically requires more forcing conditions and provides variable yields dependent on chlorinating agent stoichiometry [3]. The high-yielding, purification-free protocol for the target compound reduces cost, time, and solvent waste in both discovery and scale-up settings.

Process chemistry Scale-up Synthetic efficiency Intermediate supply

CNS Drug-Like Property Profile

2,5-Dichloro-4-methoxypyrimidine has a calculated LogP of 1.79 and a topological polar surface area (TPSA) of 35.0 Ų , placing it within the favorable CNS drug-like property space (LogP < 3, TPSA < 60–70 Ų for passive BBB permeation). When used as a building block, this core contributes moderate lipophilicity to final compounds. In the amiloride-derived uPA/NHE1 inhibitor series (Buckley et al., 2021), a 6-substituted methoxypyrimidine-amiloride conjugate (compound 26) achieved a uPA IC₅₀ of 86 nM with a remarkable 143-fold selectivity over NHE1 (NHE1 IC₅₀ = 12,290 nM), compared to the non-methoxylated pyrimidine analog (compound 24) which showed only 1.5-fold selectivity (uPA IC₅₀ = 175 nM, NHE1 IC₅₀ = 266 nM) [1]. While this data pertains to the downstream amiloride conjugate rather than the building block itself, it illustrates how the methoxypyrimidine moiety can impart target selectivity when incorporated into bioactive scaffolds.

CNS drug discovery Blood-brain barrier Lipophilicity ADME optimization

2,5-Dichloro-4-methoxypyrimidine Application Scenarios


LRRK2 Kinase Inhibitors for Parkinson's Disease

The Genentech/Roche patent family (US8796296B2 / WO2013079505A1) specifically teaches 2,5-dichloro-4-methoxypyrimidine as a key intermediate en route to aminopyrimidine-based LRRK2 modulators [1]. The preparation protocol delivers 98% yield with no chromatographic purification, making it suitable for medicinal chemistry and early process development. Any Parkinson's disease LRRK2 program should procure this specific regioisomer rather than attempting substitution with 2,4-dichloro-5-methoxypyrimidine, which is directed toward unrelated Alzheimer's targets.

CDK Inhibitor Discovery and Optimization

WO2020006497A1 demonstrates the chemoselective C-2 amination of 2,5-dichloro-4-methoxypyrimidine while preserving the C-5 chlorine for subsequent cross-coupling or additional SNAr steps [2]. This sequential functionalization strategy supports the construction of focused CDK inhibitor libraries with controlled regiochemical outcomes, a capability not achievable with the 2,4-dichloro-5-methoxy or 4,6-dichloro-5-methoxy isomers due to their different electronic and steric environments.

Building Block for Parallel Synthesis and DEL

The combination of high isolated yield (92–98%), commercial availability at ≥97% purity with batch QC documentation (NMR, HPLC, GC), and a melting point of 52–54 °C that facilitates room-temperature solid handling makes 2,5-dichloro-4-methoxypyrimidine an ideal building block for high-throughput parallel synthesis and DNA-encoded library construction [3]. The lower melting point relative to the 2,4-dichloro-5-methoxy isomer (Δ ≈ −14 °C) also simplifies dissolution in common organic solvents for automated liquid handling systems.

CNS-Penetrant Kinase Probe Synthesis

With a predicted LogP of 1.79 and TPSA of 35.0 Ų, this building block resides within the established CNS MPO (Multiparameter Optimization) desirable space for passive blood-brain barrier permeation . Medicinal chemists designing brain-penetrant kinase probes—including LRRK2 and CDK inhibitors for neurodegenerative and neuro-oncology indications—benefit from incorporating this core to maintain favorable CNS physicochemical properties in final compounds, as supported by the selectivity gains observed in methoxypyrimidine-containing amiloride conjugates [4].

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